REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([F:12])=[C:8]([F:11])[CH:9]=2)[NH:4][N:3]=1.[C:13](=O)([O-])[O-].[K+].[K+].IC.CC(=O)OCC>CN1CCCC1>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][C:7]([F:12])=[C:8]([F:11])[CH:9]=2)[N:4]([CH3:13])[N:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC2=CC(=C(C=C12)F)F
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1
|
Name
|
|
Quantity
|
0.81 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C2=CC(=C(C=C12)F)F)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |